molecular formula C7H11NO5 B2799988 2-Acetamido-4-methoxy-4-oxobutanoate CAS No. 111691-92-0

2-Acetamido-4-methoxy-4-oxobutanoate

Cat. No.: B2799988
CAS No.: 111691-92-0
M. Wt: 189.167
InChI Key: ZDPZXMGPKKVZGD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-Acetamido-4-methoxy-4-oxobutanoate is 1S/C7H11NO5/c1-4(9)8-5(7(11)12)3-6(10)13-2/h5H,3H2,1-2H3,(H,8,9)(H,11,12)/t5-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available in the current literature .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

Research has demonstrated the utility of related compounds in asymmetric synthesis. For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to produce (R)-oxyracetam, catalyzed by Saccharomyces cerevisiae, showcases the importance of these compounds in producing enantiomerically pure substances, which are crucial in the pharmaceutical industry (B. Ye, 2011).

Anticonvulsant Activity

Compounds structurally similar to 2-Acetamido-4-methoxy-4-oxobutanoate have been studied for their anticonvulsant activities. The crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has revealed molecular features that could be responsible for anticonvulsant activities, indicating potential therapeutic applications (A. Camerman et al., 2005).

Natural Product Synthesis

The compound has been utilized in the synthesis of natural product derivatives. For instance, the enantioselective hydrogenation of 2-(2-methoxy-2-oxoethyl)acrylic acid to give (2S)-4-methoxy-2-methyl-4-oxobutanoic acid demonstrates its role in providing building blocks for the synthesis of complex natural products (M. Ostermeier et al., 2003).

Photocyclization Studies

Investigations into the photocyclization potentials of derivatives have also been conducted, shedding light on the photochemical properties and reactivity of these compounds. This research provides insights into the design of photo-responsive materials (Julia Bąkowicz & I. Turowska-Tyrk, 2010).

Antioxidant Properties

The exploration of antioxidant properties in structurally related compounds has been reported. The discovery of new nitrogen-containing bromophenols with potent scavenging activities against radicals suggests potential applications in food and pharmaceutical industries as natural antioxidants (Ke-kai Li et al., 2012).

Molecular Structure Analysis

Detailed molecular structure analyses through techniques like X-ray diffraction, Hirshfeld surface analysis, and DFT calculations on related compounds provide foundational insights into their chemical behavior, stability, and potential applications in materials science and drug design (Muhammad Ashfaq et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-acetamido-4-methoxy-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-4(9)8-5(7(11)12)3-6(10)13-2/h5H,3H2,1-2H3,(H,8,9)(H,11,12)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPZXMGPKKVZGD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)OC)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NO5-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50763577
Record name 2-Acetamido-4-methoxy-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50763577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111691-92-0
Record name 2-Acetamido-4-methoxy-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50763577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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